molecular formula C21H26N2O4S B4839445 4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide

4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No.: B4839445
M. Wt: 402.5 g/mol
InChI Key: DQWGZABUXFLLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as MPB or MPB-PEA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide is not fully understood, but it is thought to involve the modulation of dopamine and serotonin levels in the brain. This compound has been shown to have both agonist and antagonist effects on these neurotransmitters, depending on the specific receptor subtype. This compound has also been shown to have effects on other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine and serotonin levels, as well as effects on other neurotransmitter systems. This compound has also been shown to have effects on gene expression and protein synthesis in the brain. Additionally, this compound has been shown to have antioxidant properties, which may be relevant to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide in lab experiments is its specificity for certain neurotransmitter systems, such as the dopamine and serotonin systems. This allows researchers to study the effects of these systems in greater detail. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide. One area of interest is the development of more selective compounds that target specific neurotransmitter systems. Another area of interest is the exploration of the therapeutic potential of this compound for conditions such as depression, anxiety, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on gene expression and protein synthesis in the brain.

Scientific Research Applications

4-methoxy-N-(3-methylbenzyl)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have a variety of effects on the central nervous system, including the modulation of dopamine and serotonin levels. This compound has also been studied for its potential as a therapeutic agent for conditions such as depression, anxiety, and Parkinson's disease.

Properties

IUPAC Name

4-methoxy-N-[(3-methylphenyl)methyl]-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-16-7-6-8-17(13-16)15-22-28(25,26)18-9-10-20(27-2)19(14-18)21(24)23-11-4-3-5-12-23/h6-10,13-14,22H,3-5,11-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWGZABUXFLLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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